1-[4-(Trifluoromethyl)benzoyl]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
piperidin-1-yl-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)11-6-4-10(5-7-11)12(18)17-8-2-1-3-9-17/h4-7H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSDOSQRNQXQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1 4 Trifluoromethyl Benzoyl Piperidine
Conventional Synthetic Routes to Benzoylpiperidines and Piperidine (B6355638) Derivatives
The construction of benzoylpiperidines and their derivatives is a well-established field in organic synthesis, largely due to the prevalence of the piperidine motif in pharmaceuticals and natural products. rsc.orgresearchgate.net Traditional methods often rely on the acylation of a pre-existing piperidine ring. A common approach involves the reaction of piperidine with a benzoyl chloride derivative in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov
Another widely used strategy is the coupling of a carboxylic acid with piperidine using stoichiometric activating agents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are frequently employed to facilitate the formation of the amide bond. ucl.ac.uk While effective, these methods often generate significant stoichiometric waste. ucl.ac.uk
The synthesis of the piperidine ring itself can be achieved through various methods, including the hydrogenation of pyridine (B92270) precursors or the cyclization of acyclic starting materials. researchgate.netnih.gov The functionalization of a pre-existing piperidine ring is also a common strategy to introduce desired substituents. researchgate.net
Specific Approaches for 1-[4-(Trifluoromethyl)benzoyl]piperidine Synthesis
The synthesis of this compound primarily revolves around the formation of the amide linkage between piperidine and the 4-(trifluoromethyl)benzoyl moiety.
The most direct and widely employed method for synthesizing this compound is the acylation of piperidine with 4-(trifluoromethyl)benzoyl chloride. nih.govorgsyn.org This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or toluene (B28343), and in the presence of a base like triethylamine (B128534) or pyridine to act as an acid scavenger. nih.govnih.gov
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion and a proton results in the formation of the desired amide.
Alternatively, coupling reagents can be used to facilitate the reaction between 4-(trifluoromethyl)benzoic acid and piperidine. This approach avoids the need to prepare the often moisture-sensitive acid chloride. Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., BOP, HBTU, HATU). ucl.ac.uk While efficient, these reagents are often expensive and generate stoichiometric byproducts that can complicate purification. ucl.ac.uk
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Acid Chloride Method | 4-(Trifluoromethyl)benzoyl chloride, Piperidine, Base (e.g., Triethylamine) | High reactivity, Often high yields | Acid chloride can be moisture-sensitive, Generates HCl byproduct |
| Coupling Reagent Method | 4-(Trifluoromethyl)benzoic acid, Piperidine, Coupling agent (e.g., EDC, HATU) | Milder conditions, Avoids acid chloride preparation | Expensive reagents, Stoichiometric waste |
While the direct use of piperidine is common, the synthesis can also commence from functionalized piperidine precursors. This is particularly relevant when substitutions on the piperidine ring are desired. For instance, isonipecotic acid (piperidine-4-carboxylic acid) can be used as a starting material. nih.gov The carboxylic acid group can be protected, followed by N-acylation with 4-(trifluoromethyl)benzoyl chloride, and subsequent deprotection and manipulation of the carboxylic acid group. nih.gov
Another approach involves the synthesis of the piperidine ring itself. This can be achieved through various cyclization strategies or by the reduction of corresponding pyridine derivatives. nih.govbeilstein-journals.orgnih.gov For example, a suitably substituted dihalide can undergo cyclization with an amine to form the piperidine ring. mdpi.com The hydrogenation of pyridine rings, often using metal catalysts like platinum or rhodium, is a robust method for producing the saturated piperidine core. nih.gov
| Strategy | Starting Material Example | Key Transformation |
|---|---|---|
| Functionalization of Pre-existing Ring | Isonipecotic acid | Protection, N-acylation, Deprotection |
| Ring Synthesis via Cyclization | Dihaloalkanes and amines | Intramolecular nucleophilic substitution |
| Reduction of Pyridine Derivatives | Substituted Pyridine | Catalytic Hydrogenation |
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, base, reaction temperature, and reaction time.
For the acid chloride method, aprotic solvents like dichloromethane, chloroform, or toluene are generally preferred to avoid unwanted side reactions with the acid chloride. The choice of base is also important; tertiary amines such as triethylamine or diisopropylethylamine are commonly used due to their inability to compete with piperidine as a nucleophile. The reaction is often performed at low temperatures (e.g., 0 °C) initially to control the exothermic reaction, followed by warming to room temperature to ensure completion.
In coupling reactions, the choice of solvent can significantly impact the reaction efficiency. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often used to ensure the solubility of the reactants and reagents. mdpi.com The reaction temperature and time are also optimized to ensure complete conversion while minimizing side reactions such as racemization if chiral centers are present.
Green Chemistry Principles in the Synthesis of the Compound
In recent years, there has been a growing emphasis on incorporating green chemistry principles into chemical synthesis to minimize environmental impact. scispace.com This is particularly relevant in the pharmaceutical industry, where large quantities of solvents and reagents are often used. researchgate.net
A key aspect of green chemistry is the selection of environmentally benign solvents. Traditional solvents used in amidation reactions, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated solvents like dichloromethane, are facing increasing regulatory scrutiny due to their toxicity and environmental persistence. ucl.ac.ukresearchgate.net
Efforts are being made to replace these hazardous solvents with greener alternatives. bohrium.com Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), have emerged as promising replacements for traditional dipolar aprotic and ethereal solvents. bohrium.com Other green solvent options include ionic liquids and deep eutectic solvents, although their application in large-scale synthesis can be limited by cost and recovery challenges. bohrium.com
Solvent-free or neat reaction conditions represent an ideal green chemistry approach, as they eliminate solvent-related waste entirely. scispace.com While not always feasible, exploring the possibility of running the synthesis of this compound under solvent-free conditions, for instance by heating a mixture of the reactants, could be a valuable area of investigation. scispace.com
| Conventional Solvent | Green Alternative(s) | Rationale |
|---|---|---|
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from biomass, lower toxicity |
| N,N-Dimethylformamide (DMF) | Dimethyl carbonate (DMC), Cyrene | Lower toxicity, biodegradable |
| Toluene | p-Cymene | Derived from natural sources, biodegradable |
Catalyst Development for Sustainable Synthesis
Recent advancements in amide bond formation have explored various catalytic systems to improve the sustainability of acylation reactions. While specific catalysts developed exclusively for this compound are not extensively documented, general principles from sustainable amide synthesis are directly applicable.
Biocatalysis: One of the most promising green chemistry approaches is the use of enzymes. rsc.org Amide bond synthetases, for instance, can couple amines and carboxylic acids under mild, aqueous conditions. rsc.org The development of robust and promiscuous ancestral ATP-dependent amide bond synthetases offers a potential route for the enzymatic synthesis of specialty amides. rsc.org Such a biocatalytic approach would replace the acyl chloride with the corresponding carboxylic acid, 4-(trifluoromethyl)benzoic acid, and would produce water as the only byproduct, representing a significant improvement in sustainability.
Atom Economy and Process Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction has an atom economy of 100%. msd-life-science-foundation.or.jp
The standard synthesis of this compound proceeds via the reaction of 4-(Trifluoromethyl)benzoyl chloride with piperidine, typically in the presence of a tertiary amine base like triethylamine to scavenge the HCl produced.
Reaction: C8H4ClF3O + C5H11N + (C2H5)3N → C13H14F3NO + (C2H5)3N·HCl
The atom economy for this process can be calculated as follows:
| Component | Chemical Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | 208.57 | Reactant |
| Piperidine | C5H11N | 85.15 | Reactant |
| This compound | C13H14F3NO | 257.25 | Desired Product |
| Hydrogen Chloride (HCl) | HCl | 36.46 | Byproduct |
The theoretical atom economy is approximately 87.58%. While this is relatively high, the reaction still generates a stoichiometric amount of waste in the form of hydrochloride salt.
Process efficiency extends beyond atom economy to include factors like chemical yield, reaction conditions, energy consumption, and waste from solvents and purification (E-factor). longdom.orgwiley-vch.deopenaccessjournals.com For the industrial production of amides like this compound, optimizing process efficiency is critical. openaccessjournals.com Key considerations include:
Solvent Selection: Choosing solvents that are recyclable, non-toxic, and allow for easy product isolation can drastically reduce the environmental impact and cost. hud.ac.ukrsc.org
Waste Management: The primary byproduct is a hydrochloride salt. In a well-designed process, this salt could potentially be treated to recover the amine base, although this adds complexity and cost.
Process Intensification: Moving from batch to continuous manufacturing can improve safety, consistency, and throughput while reducing the physical footprint of the plant. beilstein-journals.org
Purification: Developing a process where the product crystallizes or precipitates from the reaction mixture avoids costly and waste-intensive chromatographic purification. hud.ac.uk
Stereoselective Synthesis Approaches for Related Piperidine Architectures
While this compound is an achiral molecule, the piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products where stereochemistry is often crucial for biological activity. rsc.orgrsc.org Consequently, extensive research has been dedicated to the stereoselective functionalization of the piperidine core to build complex, polyfunctional architectures. These advanced methods provide pathways to novel derivatives that are structurally related to the simple benzoylpiperidine.
Several powerful strategies have emerged for the site-selective and stereoselective introduction of substituents onto the piperidine ring. nih.govnih.gov
Catalytic C-H Functionalization: A cutting-edge approach involves the direct activation and functionalization of C-H bonds. Dirhodium catalysts have been developed that can mediate C-H insertion reactions with high levels of regio- and stereocontrol. nih.govnih.govresearchgate.net The outcome of these reactions can be precisely tuned by modifying the catalyst's chiral ligands and the protecting group on the piperidine nitrogen. nih.govnih.gov For example, different rhodium catalysts can direct functionalization to the C2, C3, or C4 positions of the piperidine ring, providing access to a diverse library of positional and stereoisomers from a common starting material. nih.govnih.gov
Asymmetric Lithiation and Carbolithiation: The lithiation of N-protected piperidines, followed by trapping with an electrophile, is a classic method for functionalization. rsc.org More advanced strategies involve the highly stereoselective carbolithiation of piperidine-derived enecarbamates. This method allows for the direct creation of vicinally-substituted (e.g., 2,3-disubstituted) piperidines with excellent stereocontrol. rsc.org
Biosynthesis-Inspired Mannich Reactions: Inspired by the natural biosynthesis of piperidine alkaloids, chemists have developed multicomponent reactions to construct highly functionalized piperidines. rsc.org A stereoselective three-component vinylogous Mannich-type reaction can be used to generate chiral dihydropyridinone intermediates. These intermediates are versatile building blocks that, much like the Δ¹-piperideine in nature, can be elaborated into a wide array of complex chiral piperidine-containing natural products. rsc.org
These methods highlight the chemical sophistication available for creating specific stereoisomers of substituted piperidines, enabling the synthesis of complex molecules for pharmaceutical and other applications.
| Methodology | Key Features | Typical Reagents/Catalysts | Reference |
|---|---|---|---|
| Catalytic C-H Functionalization | Site-selective (C2, C3, or C4); High stereocontrol; Tunable by catalyst and protecting group. | Dirhodium(II) carboxylate catalysts (e.g., Rh₂(R-TCPTAD)₄) | nih.govnih.gov |
| Stereoselective Carbolithiation | Creates vicinally-substituted piperidines; High diastereoselectivity. | Alkyllithium reagents on α-aryl piperidine enecarbamates | rsc.org |
| Vinylogous Mannich Reaction | Three-component reaction; Biosynthesis-inspired; Forms versatile chiral dihydropyridinone intermediates. | Bis-silylenol ethers, aldehydes, and chiral amines | rsc.org |
Mechanistic Investigations of Reactions Involving 1 4 Trifluoromethyl Benzoyl Piperidine
Reaction Pathways in Which the Compound is a Reactant or Side Product
The formation of 1-[4-(Trifluoromethyl)benzoyl]piperidine is a prime example of an amidation reaction, which proceeds through a well-established nucleophilic acyl substitution mechanism.
The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with piperidine (B6355638). This transformation is a classic nucleophilic acyl substitution. The mechanism unfolds in two primary steps:
Nucleophilic Attack: The nitrogen atom of the piperidine molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 4-(trifluoromethyl)benzoyl chloride. This leads to the breaking of the carbon-oxygen π bond and the formation of a tetrahedral intermediate.
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen π bond is reformed, and the chloride ion, being a good leaving group, is expelled. A final deprotonation step, often facilitated by a second equivalent of piperidine or another base, yields the stable amide product, this compound.
This addition-elimination sequence is characteristic of reactions involving carboxylic acid derivatives and is a fundamental pathway for forming amide bonds.
The reactivity of this compound is dictated by the distinct electronic properties of its two main structural components.
Benzoyl Moiety: The carbonyl carbon in the benzoyl group is a significant electrophilic center. The electrophilicity of this carbon is substantially enhanced by the presence of the trifluoromethyl (-CF3) group at the para position of the aromatic ring. The -CF3 group is one of the most powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms, which creates a strong inductive effect. nih.govmdpi.com This effect pulls electron density away from the carbonyl carbon, making it more electron-deficient and thus more susceptible to attack by nucleophiles. nih.gov
Piperidine Moiety: The nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it a nucleophilic and basic center. masterorganicchemistry.com As a secondary amine, piperidine is a moderately strong nucleophile. researchgate.net Its nucleophilicity is a key factor in the amidation reaction that forms the title compound. However, once the amide is formed, the lone pair on the nitrogen atom becomes significantly less available for further reactions due to delocalization into the adjacent carbonyl group through resonance. This delocalization gives the C-N bond partial double-bond character and reduces the nucleophilicity and basicity of the nitrogen atom compared to the parent piperidine.
The table below summarizes the contrasting electronic roles of the two moieties.
| Moiety | Primary Reactive Site | Electronic Character | Influencing Factors |
|---|---|---|---|
| 4-(Trifluoromethyl)benzoyl | Carbonyl Carbon | Electrophilic | Resonance with phenyl ring; Strong inductive electron-withdrawal by the para-CF3 group. nih.gov |
| Piperidine | Nitrogen Atom | Nucleophilic | Presence of a lone pair of electrons; Steric hindrance. masterorganicchemistry.com |
Role as an Intermediate in Multi-Step Organic Syntheses
While this compound can be a final target molecule, the N-benzoyl piperidine scaffold is frequently used as a stable intermediate in more complex synthetic sequences. For instance, a dissertation describes a synthesis where this compound (denoted as CEJ-2o) is the final product of a copper-mediated trifluoromethylation of a boronic acid pinacol (B44631) ester precursor. rptu.de
More broadly, the benzoyl group can serve as a protecting group for the piperidine nitrogen. nuph.edu.uaresearchgate.net This strategy is employed to temporarily decrease the nucleophilicity and basicity of the nitrogen, allowing chemical modifications to be performed on other parts of the molecule without interference from the amine. The robust nature of the amide bond makes it stable to a variety of reaction conditions. Subsequently, the benzoyl group can be removed under specific conditions (e.g., strong acid or base hydrolysis, or reduction) to liberate the free amine for further functionalization. nuph.edu.ua
Kinetic and Thermodynamic Aspects of its Reactivity
Specific experimental kinetic and thermodynamic parameters for reactions involving this compound are not extensively documented in the available literature. However, the reactivity can be qualitatively understood from fundamental principles of physical organic chemistry.
Kinetics: The rate of formation of this compound from its precursors is expected to be rapid. The strong electron-withdrawing nature of the para-trifluoromethyl group makes the carbonyl carbon of 4-(trifluoromethyl)benzoyl chloride highly electrophilic. nih.gov This heightened electrophilicity lowers the activation energy for the nucleophilic attack by piperidine, thereby increasing the reaction rate compared to the reaction with unsubstituted benzoyl chloride. Studies on other systems have shown that benzylic CF3 substitution can significantly enhance reaction rates by stabilizing transition states. nih.gov
Influence of the Trifluoromethyl Group on Reaction Mechanism and Selectivity
The trifluoromethyl (-CF3) group exerts a profound influence on the reactivity of the benzoyl moiety, which in turn affects reaction mechanisms and selectivity.
The primary effect is its powerful electron-withdrawing inductive effect (-I effect). nih.govmdpi.com This property is quantified by its Hammett parameter (σp), which is approximately +0.54, indicating strong electron withdrawal from the para position. nih.gov This has several mechanistic consequences:
Activation of the Carbonyl Group: As discussed, the -CF3 group activates the carbonyl carbon towards nucleophilic attack, accelerating the rate of nucleophilic acyl substitution. nih.gov
Stabilization of Intermediates: In reactions where negative charge develops in the aromatic ring (e.g., nucleophilic aromatic substitution on the ring itself, though less common for this compound), the -CF3 group would act as a stabilizing factor.
Influence on Selectivity: In reactions involving substrates with multiple potential reaction sites, the electronic modifications induced by the -CF3 group can direct the outcome. For example, in glycosylation reactions, substituting benzyl (B1604629) protecting groups with 4-trifluoromethyl benzyl groups was found to improve 1,2-cis-selectivity, an effect that correlated with the substituent's Hammett parameter. nih.gov While a different reaction type, this demonstrates the capacity of the trifluoromethylated aromatic moiety to control stereochemical outcomes.
The table below compares the electronic effect of the trifluoromethyl group with other common substituents on an aromatic ring.
| Substituent (at para-position) | Hammett Constant (σp) | Electronic Effect | Effect on Benzoyl Carbonyl Electrophilicity |
|---|---|---|---|
| -OCH3 (Methoxy) | -0.27 | Strongly Electron-Donating | Decreases |
| -CH3 (Methyl) | -0.17 | Weakly Electron-Donating | Slightly Decreases |
| -H (Hydrogen) | 0.00 | Neutral (Reference) | Baseline |
| -Cl (Chloro) | +0.23 | Weakly Electron-Withdrawing | Increases |
| -CF3 (Trifluoromethyl) | +0.54 | Strongly Electron-Withdrawing | Strongly Increases |
| -NO2 (Nitro) | +0.78 | Very Strongly Electron-Withdrawing | Very Strongly Increases |
Advanced Spectroscopic and Analytical Techniques for Research Elucidation of 1 4 Trifluoromethyl Benzoyl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Research
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed insight into the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional NMR spectroscopy provides fundamental information about the molecular structure of 1-[4-(Trifluoromethyl)benzoyl]piperidine.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the piperidine (B6355638) and the aromatic protons. The protons on the piperidine ring typically appear as a series of complex, broad multiplets in the upfield region (approx. 1.5-3.8 ppm). This complexity arises from spin-spin coupling and the conformational dynamics of the piperidine ring. Due to restricted rotation around the amide (C-N) bond, the signals for protons on the carbons adjacent to the nitrogen (positions 2 and 6) may be further broadened or resolved into separate signals at room temperature. The aromatic protons of the 1,4-disubstituted benzoyl group are expected to form a characteristic AA'BB' system, appearing as two distinct doublets in the downfield region (approx. 7.4-7.8 ppm).
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. Key expected resonances include the carbonyl carbon (~168-172 ppm), the aromatic carbons (including the quaternary carbons bonded to the carbonyl and the CF₃ group), and the carbons of the piperidine ring. The trifluoromethyl group itself is a key identifier, with its carbon signal appearing as a quartet due to coupling with the three fluorine atoms (¹J-CF).
¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a highly specific and sensitive technique for characterization. The spectrum is expected to show a single, sharp resonance for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal, typically in the range of -60 to -65 ppm relative to a standard like CFCl₃, is characteristic of an aryl-CF₃ moiety. beilstein-journals.orgucsb.edu
The dynamic nature of the amide bond rotation can be studied using temperature-dependent NMR experiments. beilstein-journals.org At low temperatures, the rotation is slow on the NMR timescale, leading to sharp, distinct signals for non-equivalent protons and carbons. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into averaged signals at higher temperatures. researchgate.net
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound
| Atom Position | Technique | Predicted Chemical Shift (ppm) | Multiplicity / Notes |
| Piperidine H-2, H-6 | ¹H NMR | 3.4 - 3.8 | Broad multiplet, may show distinct signals due to slow amide bond rotation. |
| Piperidine H-3, H-4, H-5 | ¹H NMR | 1.5 - 1.8 | Complex, overlapping multiplets. |
| Aromatic H-2', H-6' | ¹H NMR | 7.7 - 7.8 | Doublet, part of AA'BB' system. |
| Aromatic H-3', H-5' | ¹H NMR | 7.4 - 7.5 | Doublet, part of AA'BB' system. |
| Carbonyl (C=O) | ¹³C NMR | 168 - 172 | Quaternary carbon. |
| Aromatic C-1' | ¹³C NMR | 138 - 142 | Quaternary carbon, attached to C=O. |
| Aromatic C-2', C-6' | ¹³C NMR | 127 - 130 | Aromatic CH. |
| Aromatic C-3', C-5' | ¹³C NMR | 125 - 127 | Quartet (²J-CF coupling). |
| Aromatic C-4' | ¹³C NMR | 131 - 134 | Quartet (¹J-CF coupling), attached to CF₃. |
| CF₃ | ¹³C NMR | 122 - 126 | Quartet (¹J-CF coupling). |
| Piperidine C-2, C-6 | ¹³C NMR | 42 - 48 | May show two signals or broadening due to dynamic effects. |
| Piperidine C-3, C-5 | ¹³C NMR | 25 - 28 | Methylene carbon. |
| Piperidine C-4 | ¹³C NMR | 23 - 26 | Methylene carbon. |
| CF₃ | ¹⁹F NMR | -60 to -65 | Singlet. |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Complex Structure Elucidation
Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. researchgate.netugm.ac.id
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be used to trace the connectivity within the piperidine ring, showing correlations between adjacent protons (e.g., H-2 with H-3, H-3 with H-4, etc.). It would also confirm the coupling between the ortho- and meta-protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-CH). It allows for the definitive assignment of the ¹³C signals for each protonated carbon in the piperidine and aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would include the correlation from the piperidine protons at positions 2 and 6 to the carbonyl carbon, which unequivocally links the piperidine ring to the benzoyl moiety. Correlations from the aromatic protons to the carbonyl carbon and the trifluoromethyl carbon would further confirm the structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and preferred conformation. For instance, NOESY could reveal through-space interactions between the aromatic protons (H-2'/H-6') and the piperidine protons (H-2/H-6), helping to define the orientation around the amide bond.
Table 2: Key Expected 2D NMR Correlations for Structural Confirmation
| 2D Technique | Proton (¹H) Signal | Correlated Nucleus (¹H or ¹³C) Signal | Information Gained |
| COSY | Piperidine H-2/H-6 | Piperidine H-3/H-5 | Confirms adjacent proton connectivity in the piperidine ring. |
| HSQC | Piperidine H-4 | Piperidine C-4 | Directly links a proton signal to its corresponding carbon signal. |
| HMBC | Piperidine H-2/H-6 | Carbonyl (C=O) | Unambiguously confirms the amide bond linkage between the two rings. |
| HMBC | Aromatic H-3'/H-5' | CF₃ Carbon | Confirms the position of the trifluoromethyl group relative to the aromatic protons. |
| NOESY | Aromatic H-2'/H-6' | Piperidine H-2/H-6 | Provides evidence for the spatial arrangement and conformation around the amide bond. |
Solid-State NMR Applications for Polymorph and Crystalline Phase Research
While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) analyzes materials in their solid, crystalline form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. ssNMR can detect subtle differences in the chemical environment of the nuclei in different crystal lattices, resulting in unique spectra for each polymorph. By analyzing parameters such as chemical shifts and cross-polarization dynamics, ssNMR can be used to identify, quantify, and characterize the different crystalline phases of this compound, which is critical for materials science and pharmaceutical applications.
Mass Spectrometry (MS) in Mechanistic and Purity Research
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS), often performed using techniques like Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR), measures molecular masses with very high accuracy (typically < 5 ppm error). nih.govasu.edu This precision allows for the determination of a molecule's exact elemental formula. For this compound, HRMS would be used to measure the exact mass of its molecular ion. The experimentally determined mass can then be compared to the theoretically calculated mass, providing definitive confirmation of the elemental composition and serving as a crucial check for the compound's identity and purity. nih.gov
Table 3: HRMS Data for Elemental Composition Verification
| Parameter | Value |
| Molecular Formula | C₁₃H₁₄F₃NO |
| Calculated Monoisotopic Mass | 257.10275 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected Ion ([M+H]⁺) | 258.11053 |
| Required Mass Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision-induced dissociation (CID) to produce smaller fragment ions. nih.gov The resulting fragmentation pattern provides a structural fingerprint of the molecule.
For this compound, the protonated molecule ([M+H]⁺, m/z 258.11) would be selected as the precursor ion. The most labile bond is the amide bond connecting the piperidine and benzoyl moieties. Cleavage of this bond is the expected primary fragmentation pathway, leading to two major characteristic fragment ions:
The 4-(trifluoromethyl)benzoyl cation (m/z 173.03).
The protonated piperidine fragment (m/z 86.09).
Table 4: Predicted Major Fragments in MS/MS Analysis
| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion Description | Calculated Fragment m/z |
| 258.11 ([M+H]⁺) | Amide bond cleavage | 4-(Trifluoromethyl)benzoyl cation | 173.0319 |
| 258.11 ([M+H]⁺) | Amide bond cleavage | Protonated piperidine | 86.0964 |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools in the analysis of synthetic compounds like this compound. These hyphenated techniques are crucial for verifying the purity of the final product and for monitoring the progress of the synthesis reaction, for instance, the acylation of piperidine with 4-(trifluoromethyl)benzoyl chloride.
In GC-MS analysis, the compound is volatilized and separated on a chromatographic column before being fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, with characteristic fragment ions that aid in structure confirmation. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the amide bond, which is one of the most labile points in the molecule. This would generate fragments corresponding to the piperidine ring and the 4-(trifluoromethyl)benzoyl cation. Further fragmentation of the benzoyl portion could lead to the loss of a carbonyl group (CO) or the trifluoromethyl group (CF3). The piperidine ring itself can undergo characteristic fragmentation, yielding a series of smaller ions. Derivatization may be employed to enhance the volatility and chromatographic behavior of the analyte, a common strategy in the GC analysis of related compounds. nih.govnih.govnih.gov
LC-MS is particularly useful for monitoring reaction progress directly from the reaction mixture, as it does not require the analyte to be volatile. A small aliquot of the reaction mixture can be injected into the LC-MS system to quantify the consumption of reactants (piperidine and 4-(trifluoromethyl)benzoyl chloride) and the formation of the product. This allows for real-time optimization of reaction conditions such as temperature, time, and catalyst loading. For purity analysis of the final product, LC-MS can detect non-volatile impurities or thermally labile byproducts that might be missed by GC-MS. Predicted collision cross-section (CCS) values, which are dependent on the size, shape, and charge of an ion, can be calculated and used to increase confidence in compound identification in LC-ion mobility-MS studies. uni.lu
| Technique | Application | Expected Observations/Key Fragments (m/z) | Relevance |
| GC-MS | Purity Assessment, Structure Confirmation | - Molecular Ion (M+)- [C₅H₁₀N]+ (piperidine fragment)- [C₇H₄(CF₃)CO]+ (benzoyl fragment)- [C₇H₄(CF₃)]+ (loss of CO) | Confirms identity of the synthesized product and identifies volatile impurities. Fragmentation pattern provides structural verification. |
| LC-MS | Reaction Monitoring, Purity Analysis | - [M+H]+ (protonated molecule)- [M+Na]+ (sodium adduct) | Allows tracking of reactant consumption and product formation in real-time. Detects non-volatile or thermally unstable impurities. |
X-Ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure and offers detailed insights into the molecule's conformation, including bond lengths, bond angles, and torsional angles in the solid state.
While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as other substituted piperidine and piperazine (B1678402) derivatives, allows for a well-founded prediction of its solid-state characteristics. nih.govresearchgate.net For instance, the crystal structure of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine reveals that the piperazine ring adopts a stable chair conformation. nih.gov It is highly probable that the piperidine ring in this compound would also adopt a similar low-energy chair conformation.
A crystallographic analysis would precisely define the geometry of the amide linkage connecting the piperidine and the benzoyl moieties. It would also determine the dihedral angle, or the rotational relationship, between the plane of the piperidine ring and the plane of the 4-(trifluoromethyl)phenyl ring. This orientation is critical as it can influence intermolecular interactions in the crystal lattice, such as C-H···O or C-H···F hydrogen bonds and potential π-π stacking interactions between the aromatic rings. These non-covalent interactions govern the crystal packing and ultimately influence the material's physical properties, such as melting point and solubility.
| Structural Parameter | Predicted Finding | Significance |
| Piperidine Ring Conformation | Chair conformation | Confirms the lowest energy conformation of the saturated heterocyclic ring. |
| Bond Lengths & Angles | Precise values for all bonds (e.g., C=O, C-N, C-F) | Provides definitive proof of the molecular connectivity and geometry. |
| Dihedral Angle (Piperidine/Phenyl) | Specific rotational angle between the two rings | Defines the overall molecular shape and steric relationships in the solid state. |
| Intermolecular Interactions | Presence of weak C-H···O/F hydrogen bonds, potential π-stacking | Explains the crystal packing arrangement and influences bulk physical properties. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions in Research
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. These techniques probe the vibrational modes of molecular bonds, providing a unique spectral fingerprint. The analysis of this compound by IR and Raman spectroscopy would reveal characteristic bands confirming its structure.
Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental work to assign the observed vibrational bands to specific molecular motions. nih.govresearchgate.net
Key expected vibrational modes for this compound include:
Amide Carbonyl (C=O) Stretch: A strong, prominent band in the IR spectrum, typically appearing in the region of 1630-1680 cm⁻¹, is characteristic of the tertiary amide carbonyl group.
C-F Stretching: The trifluoromethyl group will exhibit strong and characteristic C-F stretching vibrations, typically found in the 1100-1350 cm⁻¹ region.
Aromatic Ring Vibrations: The para-substituted benzene (B151609) ring will show C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. A specific band around 800-850 cm⁻¹ would be indicative of para-disubstitution.
Piperidine Ring Vibrations: The CH₂ groups of the piperidine ring display characteristic symmetric and asymmetric stretching vibrations between 2850 and 3000 cm⁻¹. theaic.org Additionally, scissoring (δCH₂), wagging (ωCH₂), twisting, and rocking modes appear at lower wavenumbers, typically in the 1465-1250 cm⁻¹ region. theaic.orgesisresearch.org
C-N Stretching: The C-N stretching of the amide and the piperidine ring will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
By comparing the experimental spectra with data from related compounds, a detailed assignment of the vibrational modes can be achieved, confirming the presence of all key structural components of the molecule. researchgate.netresearchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical Intensity) | Assignment |
| Aromatic C-H Stretch | 3000 - 3100 | IR (Medium), Raman (Strong) | Stretching of C-H bonds on the phenyl ring |
| Aliphatic C-H Stretch | 2850 - 3000 | IR (Strong), Raman (Strong) | Asymmetric and symmetric stretching of CH₂ groups in the piperidine ring theaic.org |
| Amide C=O Stretch | 1630 - 1680 | IR (Strong) | Stretching of the carbonyl group |
| Aromatic C=C Stretch | 1450 - 1600 | IR (Medium), Raman (Strong) | Skeletal vibrations of the phenyl ring |
| CH₂ Scissoring | ~1450 | IR (Medium) | Bending vibration of piperidine CH₂ groups esisresearch.org |
| C-F Stretches | 1100 - 1350 | IR (Very Strong) | Stretching vibrations of the trifluoromethyl group |
| C-N Stretch | 1000 - 1300 | IR (Medium) | Stretching of the amide and piperidine C-N bonds |
Chromatographic Methods for Separation and Quantification in Research Samples (e.g., HPLC, GC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the separation, isolation, and quantification of this compound in various research contexts. These techniques are essential for determining the purity of a synthesized batch, quantifying the compound in an analytical sample, or isolating it from a complex mixture.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of moderately polar, non-volatile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the primary choice. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound's retention would be controlled by adjusting the solvent ratio. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzoyl moiety contains a strong chromophore that absorbs UV light. For quantitative analysis, a calibration curve would be constructed by plotting the peak area against a series of known concentrations. nih.gov For compounds lacking a strong chromophore, detectors like Charged Aerosol Detectors (CAD) can be utilized. researchgate.net
Gas Chromatography (GC): GC is suitable for thermally stable and volatile compounds. Given its molecular weight and structure, this compound should be amenable to GC analysis. A capillary column with a nonpolar or medium-polarity stationary phase would be used for separation. The temperature of the GC oven would be programmed to ramp up to ensure efficient elution and good peak shape. A Flame Ionization Detector (FID) would provide excellent sensitivity for quantification, while a mass spectrometer (MS) detector would provide structural confirmation, as discussed previously. nih.govresearchgate.net The development of a quantitative GC method would involve optimizing parameters such as injection volume, temperature gradient, and carrier gas flow rate to achieve good resolution and precision. researchgate.net
Both HPLC and GC methods must be validated to ensure they are accurate, precise, linear, and specific for the intended application, following established analytical guidelines.
| Technique | Stationary Phase (Example) | Mobile Phase / Carrier Gas | Detector | Application |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV-Vis | Purity determination and quantification of the target compound in reaction mixtures or final products. nih.gov |
| GC | DB-5 or HP-1 (nonpolar) | Helium or Hydrogen | FID or MS | Quantification and purity analysis, especially for assessing volatile impurities. researchgate.net |
Computational and Theoretical Chemistry Studies of 1 4 Trifluoromethyl Benzoyl Piperidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict a wide range of molecular properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 1-[4-(trifluoromethyl)benzoyl]piperidine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311G**, can be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.
Beyond molecular geometry, DFT is instrumental in calculating various electronic properties that govern the molecule's reactivity and interactions. These properties include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are important for predicting how the molecule will interact with other chemical species.
Mulliken Atomic Charges: This analysis partitions the total electron density among the individual atoms in the molecule, providing an estimate of the partial charge on each atom. This information is valuable for understanding electrostatic interactions.
Table 1: Illustrative DFT-Calculated Properties for a Piperidine (B6355638) Derivative Note: This table presents example data for a related piperidine derivative to illustrate the output of DFT calculations, as specific data for this compound is not available.
| Parameter | Illustrative Value | Reference |
|---|---|---|
| HOMO Energy | -6.5 eV | |
| LUMO Energy | -1.2 eV | |
| HOMO-LUMO Gap | 5.3 eV | |
| Dipole Moment | 3.5 D |
Conformational Analysis and Energy Landscapes using Molecular Mechanics and Dynamics Simulations
Molecular Mechanics (MM) methods provide a computationally less expensive way to explore the different possible conformations of a molecule. These methods use classical physics principles to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating bonds and evaluating the resulting energy, a potential energy surface can be mapped, revealing the most stable low-energy conformations.
Molecular Dynamics (MD) simulations build upon this by introducing the element of time, simulating the movement of atoms and molecules over a specific period. MD simulations provide a dynamic picture of the molecule's behavior, showing how it transitions between different conformations and how it might interact with a solvent or a biological target. These simulations can reveal the relative populations of different conformers and the energy barriers between them, offering a more complete understanding of the molecule's flexibility and preferred shapes. For substituted piperidines, factors like electrostatic interactions, hyperconjugation, and steric hindrance play a crucial role in determining conformational preferences.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
NMR Chemical Shifts: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a given molecule. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding of each nucleus in the optimized molecular structure, the chemical shifts can be predicted. Comparing these predicted shifts with experimental data can help in the assignment of signals and verification of the proposed structure. The accuracy of these predictions can be high, often with deviations of less than 1-2 ppm for ¹³C NMR.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. The calculated frequencies are often scaled by a factor to better match experimental values. The predicted vibrational spectrum can aid in the assignment of experimental IR and Raman bands to specific molecular motions.
Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Substituted Benzamide Note: This table illustrates the comparison between calculated and experimental data for a related compound to demonstrate the utility of these predictions.
| Spectroscopic Data | Predicted Value | Experimental Value | Reference |
|---|---|---|---|
| ¹³C NMR (C=O) | 168.5 ppm | 167.2 ppm | |
| ¹H NMR (Aromatic) | 7.2-7.8 ppm | 7.1-7.7 ppm | |
| IR Freq. (C=O stretch) | 1690 cm⁻¹ | 1675 cm⁻¹ | |
| IR Freq. (C-F stretch) | 1260 cm⁻¹ | 1250 cm⁻¹ |
Reaction Mechanism Elucidation through Transition State Calculations
Theoretical calculations can be used to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate.
Transition State Calculations are crucial for understanding the kinetics and thermodynamics of a reaction. These calculations can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information helps in predicting reaction rates and understanding how substituents on the molecule might influence its reactivity. For instance, such calculations could be used to model the synthesis of this compound or its subsequent reactions, providing insights into the most favorable reaction pathways.
Computational Modeling of Molecular Interactions with Model Systems (Purely Theoretical/In Vitro Focus)
Understanding how a molecule interacts with its environment or with biological macromolecules is key to predicting its behavior and potential applications.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein or enzyme. The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function.
Docking studies can provide valuable insights into the binding mode of the molecule, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the protein. This information is fundamental in structure-based drug design, helping to rationalize the biological activity of a compound and suggesting modifications to improve its binding affinity and selectivity. For example, docking studies could be performed to investigate the potential of this compound as an inhibitor for a specific enzyme, providing a theoretical basis for its mechanism of action at a molecular level.
Pharmacophore Modeling and Virtual Screening (Purely Computational/Lead Identification)
Pharmacophore modeling is a powerful computational technique used in the early stages of drug discovery to identify new lead compounds. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. researchgate.net This approach is instrumental in virtual screening, a process that computationally filters large libraries of chemical compounds to select a smaller subset of promising candidates for further experimental testing. nih.govnih.gov For a compound like this compound, pharmacophore modeling serves to abstract its key molecular interaction points, creating a template for discovering novel molecules with similar biological potential. nih.gov
Once a pharmacophore model is developed, it is used as a 3D query to screen large compound databases like ZINC, ChemDiv, or MolPort. frontiersin.org This virtual screening process rapidly evaluates millions of molecules, identifying those that geometrically and chemically match the pharmacophore model. mdpi.com The hits from this initial screening are then often subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within a specific biological target's active site. nih.govfrontiersin.org This hierarchical approach improves the efficiency of lead compound selection by prioritizing molecules with a higher probability of success in experimental assays. frontiersin.org
The combination of pharmacophore modeling and virtual screening is a cost-effective and rapid alternative to high-throughput screening (HTS), facilitating the identification of structurally diverse compounds that could serve as starting points for the development of new therapeutic agents. nih.govfrontiersin.org
Table 1: Hypothetical Pharmacophore Features for this compound
| Feature Type | Description | Potential Interacting Group |
| Aromatic Ring (AR) | The trifluoromethyl-substituted phenyl group. | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) in a target protein. |
| Hydrogen Bond Acceptor (HBA) | The oxygen atom of the carbonyl group. | Hydrogen bond donation from residues like Ser, Thr, or backbone amides. |
| Hydrophobic (HY) | The trifluoromethyl (CF3) group and the piperidine ring. | Interaction with nonpolar, hydrophobic pockets in a binding site. |
| Excluded Volume | Defines regions in space that should not be occupied by the ligand to ensure a proper fit. | Steric clashes with the protein structure. |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (Purely theoretical/computational)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical and computational methods used to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). wu.ac.th These models are built by establishing a mathematical relationship between calculated molecular descriptors and experimentally determined outcomes. wu.ac.th For derivatives of this compound, QSAR studies can predict the biological activity of newly designed analogs, thereby guiding synthetic efforts toward more potent compounds. researchgate.net
The development of a QSAR model involves several key steps. First, a dataset of structurally related compounds with known activities is compiled. wu.ac.th For each molecule in this set, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., LogP). nih.gov Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning methods like Artificial Neural Networks (ANN) are then employed to generate a predictive equation. wu.ac.th
The reliability and predictive power of a QSAR model are assessed through rigorous internal and external validation procedures. researchgate.net Statistical metrics such as the correlation coefficient (r²), the leave-one-out cross-validated correlation coefficient (Q² or r²CV), and the Fisher test value (F-value) are used to evaluate the model's robustness and statistical significance. wu.ac.thnih.gov A statistically significant QSAR model can provide valuable insights into the structural features that are either favorable or unfavorable for the desired biological activity. researchgate.net For instance, a model might reveal that increasing the hydrophobicity of a particular substituent on the piperidine ring enhances activity, while adding a bulky group at another position is detrimental.
These computational models are essential tools in modern drug design, allowing for the in silico screening and prioritization of compounds before their actual synthesis, saving significant time and resources in the drug development pipeline. researchgate.netresearchgate.net
Table 2: Example of Statistical Parameters for a QSAR Model of Piperidine Derivatives
This table presents typical validation metrics from a QSAR study on related heterocyclic compounds to illustrate the data generated in such an analysis.
| Parameter | Value | Description |
| r² | 0.88 | The correlation coefficient, indicating the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). wu.ac.th |
| r²CV (Q²) | 0.77 | The cross-validated correlation coefficient, a measure of the model's internal predictive ability. wu.ac.th |
| F-value | 41.8 | The Fisher statistic, indicating the overall statistical significance of the regression model. wu.ac.th |
| s | 0.30 | The standard error of the estimate, representing the average distance that the observed values fall from the regression line. wu.ac.th |
Derivatization and Analog Development of 1 4 Trifluoromethyl Benzoyl Piperidine for Academic Exploration
Synthesis of Substituted 1-[4-(Trifluoromethyl)benzoyl]piperidine Derivatives for Academic Exploration
The synthesis of derivatives of this compound is a subject of academic interest, allowing for the exploration of structure-property relationships. The core structure can be assembled through the acylation of piperidine (B6355638) with 4-(trifluoromethyl)benzoyl chloride. orgsyn.org More complex derivatives are typically synthesized by modifying either the piperidine ring or the benzoyl moiety, or by introducing new functional groups. Common strategies involve multi-step sequences starting from commercially available precursors like isonipecotic acid or substituted piperidines. nih.gov
Modifications on the Piperidine Ring
Modifications to the piperidine ring of the parent compound are pursued to study the impact of steric and electronic changes on the molecule's properties. These alterations can range from simple substitutions to the construction of more complex, conformationally restricted systems.
A primary method for introducing substituents is to start with an already functionalized piperidine ring before its acylation. For instance, 1,4-disubstituted piperidine derivatives can be prepared from 4-aminopiperidine (B84694) or 4-hydroxypiperidine (B117109) precursors. nih.govnuph.edu.ua A general approach involves the reductive amination of N-Boc-piperidin-4-one, followed by acylation and deprotection steps to yield a key intermediate that can be further derivatized. nih.gov The synthesis of α-trifluoromethyl piperidines has also been explored, often involving methods like cyclization of linear amines, ring expansion of 5-membered rings, or reduction of pyridine (B92270) derivatives. mdpi.com
Another advanced strategy for academic exploration is the introduction of bridging moieties to create bicyclic structures, which serve to control the conformation of the piperidine ring. nih.gov For example, 2-azanorbornane and nortropane structures can be synthesized to probe the effects of steric constraints. nih.gov Late-stage functionalization offers a more direct route to modify the piperidine core on a pre-formed N-alkyl piperidine structure. This can be achieved via the selective formation of endo-cyclic iminium ions from the corresponding N-oxides, which can then be trapped by various nucleophiles to install substituents at the α-position to the nitrogen. acs.org
Table 1: Examples of Synthetic Strategies for Piperidine Ring Modification
| Strategy | Precursor Example | Key Reaction(s) | Resulting Modification | Reference(s) |
| Substituent Introduction | N-Boc-piperidin-4-one | Reductive amination, Acylation | 1,4-disubstituted piperidine | nih.gov |
| Bridged Analogs | Piperidine derivatives | Multi-step synthesis involving bridging reactions | 2-Azanorbornane, Nortropane | nih.gov |
| α-Trifluoromethylation | Pipecolic acid, Prolinol | Fluorination (SF₄), Ring expansion, Cyclization | 2-(Trifluoromethyl)piperidine | mdpi.com |
| Late-Stage Functionalization | N-Alkyl piperidine | N-oxidation, Polonovski–Potier reaction | α-functionalized piperidine | acs.org |
Modifications on the Benzoyl Moiety, including Trifluoromethyl Group Position
Altering the electronic properties of the benzoyl ring is another key avenue for derivatization. This is most commonly achieved by changing the substituents on the aromatic ring or by moving the position of the trifluoromethyl group.
The synthesis of analogs with different substitution patterns on the benzoyl ring can be accomplished by using appropriately substituted benzoyl chlorides or benzoic acids in the initial acylation step. nih.gov For example, the preparation of 1-(4-sulfamoylbenzoyl)piperidine derivatives follows this principle, starting from 4-sulfamoylbenzoic acid. nih.gov Similarly, derivatives with halogens (e.g., fluorine, chlorine) or methyl groups at various positions on the benzoyl ring have been synthesized to study structure-activity relationships. nih.gov
The position of the trifluoromethyl group itself is a critical variable. While the parent compound has the -CF₃ group at the para (4-) position, analogs with the group at the ortho (2-) or meta (3-) positions have been synthesized for comparative studies. nih.govmdpi.com The synthesis of an ortho-substituted analog, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, demonstrates the use of a substituted benzyl (B1604629) group, which is structurally related to the benzoyl moiety. nih.gov These syntheses rely on the availability of the corresponding ortho- or meta-substituted benzoic acid or benzyl halide precursors.
Table 2: Selected Modifications on the Benzoyl Moiety
| Modification Type | Example Substituent/Position | Precursor Example | Purpose of Modification | Reference(s) |
| Substituent Addition | 4-Sulfamoyl | 4-Sulfamoylbenzoic acid | Introduce hydrogen bond donor/acceptor | nih.gov |
| Substituent Addition | 4-Fluoro | 4-Fluorobenzoyl chloride | Modulate electronic properties | nih.gov |
| Substituent Addition | 2-Methyl, 4-Methyl, 2,4-Dichloro | Substituted benzylamines | Explore steric/electronic effects | nih.gov |
| CF₃ Group Isomerism | 2-(Trifluoromethyl) | 2-(Trifluoromethyl)benzyl bromide | Study positional effects on properties | nih.gov |
| CF₃ Group Isomerism | 3-(Trifluoromethyl) | 3-(Trifluoromethyl)benzaldehyde | Compare electronic influence of isomers | mdpi.com |
Introduction of Additional Functional Groups
The introduction of additional functional groups to the this compound scaffold creates derivatives with diverse chemical properties, suitable for a range of academic studies. These groups can be added to either the piperidine ring or the benzoyl moiety.
A common approach is to utilize a piperidine precursor that already contains a functional group, such as a carboxylic acid. For example, 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid is a derivative where a carboxyl group is present at the 4-position of the piperidine ring. sigmaaldrich.com This carboxylic acid can then serve as a handle for further derivatization, such as the formation of amides. The synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides involves reacting a piperidine-4-carboxamide intermediate with 4-sulfamoylbenzoyl chloride, thereby introducing a carboxamide function on the piperidine ring. nih.gov
Functional groups can also be introduced onto the benzoyl portion of the molecule. This is often achieved by starting with a substituted benzoic acid that contains the desired functional group, which must be compatible with the subsequent acylation reaction conditions or be appropriately protected. nih.gov The free amino group of the piperidine core itself allows for functionalization through simple nucleophilic substitutions, providing another route to introduce varied functionality. nih.gov
Structure-Reactivity/Selectivity Relationship Studies of Analogs (Purely Chemical/Theoretical)
The systematic derivatization of this compound allows for detailed investigations into structure-reactivity and structure-selectivity relationships from a chemical and theoretical standpoint. These studies focus on how specific structural modifications influence the intrinsic chemical properties and reactivity of the molecule.
The trifluoromethyl (-CF₃) group exerts a powerful electron-withdrawing effect, which significantly impacts the electronic nature of the benzoyl ring. Theoretical studies using Density Functional Theory (DFT) on related systems have shown that the -CF₃ group can increase the reactivity of a molecule in certain polar reactions by enhancing its electrophilicity. researchgate.net This effect can be quantified by analyzing global and local electrophilicity indices. researchgate.net Moving the -CF₃ group from the para to the meta or ortho position would theoretically alter the distribution of electron density across the aromatic ring and the carbonyl group, thereby modulating the reactivity of the amide bond or the aromatic ring itself.
Fluorine substitution also has a profound impact on the basicity (pKa) of the piperidine nitrogen. Studies on related N-alkyl-piperidine-2-carboxamides have demonstrated that the introduction of fluorine atoms near the basic nitrogen center leads to a decrease in pKa. nih.gov This effect is additive and diminishes exponentially with increasing distance between the fluorine atom and the nitrogen. nih.gov Consequently, introducing fluorine substituents onto the piperidine ring of this compound analogs would be expected to lower the basicity of the molecule. This change in pKa can, in turn, affect the molecule's lipophilicity at a given pH and its potential for forming intermolecular interactions. nih.govu-tokyo.ac.jp
Table 3: Predicted Structure-Property Relationships for Analogs
Conformational Effects of Substituents on Derivative Behavior
The conformational behavior of this compound and its derivatives is crucial to understanding their chemical properties. The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net However, the presence and location of substituents can influence the conformational equilibrium and the relative orientation of the benzoyl group.
The introduction of substituents on the piperidine ring can affect the preference for axial versus equatorial positions. The conformational preference is governed by a balance of steric repulsion, charge-dipole interactions, and hyperconjugation. researchgate.net For instance, incorporating fluorine into the piperidine ring can introduce stabilizing gauche effects or nonclassical hydrogen bonds that may favor an axial conformation, which is often counterintuitive based on steric considerations alone. researchgate.netnih.gov
Bulky substituents on the piperidine ring can significantly alter the conformational landscape. semanticscholar.org For academic study, creating conformationally rigid analogs through chemical modifications like ring bridging provides a powerful tool. nih.gov By locking the piperidine ring into a specific conformation, the precise impact of substituent orientation on the molecule's properties can be dissected without the complication of multiple co-existing conformers. nih.gov
Future Research Directions and Emerging Paradigms for 1 4 Trifluoromethyl Benzoyl Piperidine
Development of Novel Synthetic Routes and Sustainable Methodologies
The traditional synthesis of amides, including 1-[4-(Trifluoromethyl)benzoyl]piperidine, often relies on coupling reagents that can be atom-inefficient. nih.gov Future research is increasingly focused on developing greener and more sustainable alternatives. A major thrust in this area is the exploration of catalytic methods that minimize waste and avoid harsh reaction conditions.
Biocatalysis, in particular, stands out as a promising avenue. rsc.org The use of enzymes, such as lipases or engineered amide synthetases, for amide bond formation is gaining traction as a highly selective and environmentally benign approach. rsc.orgacs.org These enzymatic methods typically operate in aqueous media under mild conditions, offering a significant improvement over conventional organic synthesis. rsc.org For instance, the development of a biocatalytic route to this compound could involve the use of an engineered enzyme to couple 4-(trifluoromethyl)benzoic acid and piperidine (B6355638), potentially with an ATP recycling system to enhance efficiency. acs.orgsemanticscholar.org
Another key area of development is the direct C-H bond activation for the synthesis of benzamides. thieme-connect.comresearchgate.net This strategy circumvents the need for pre-functionalized starting materials like aryl halides, thereby improving atom economy. rsc.org Palladium-catalyzed C-H activation has shown considerable promise for the formation of C-C and C-N bonds, and its application to the synthesis of complex benzamides is an active area of research. thieme-connect.comacs.org A potential future synthetic route to this compound and its derivatives could involve the direct palladium-catalyzed carbonylation and amidation of 1,3-bis(trifluoromethyl)benzene.
The following table outlines potential sustainable synthetic methodologies for this compound:
| Methodology | Catalyst/Reagent | Advantages | Potential Challenges |
| Biocatalytic Amidation | Engineered Amide Synthetase | High selectivity, mild conditions, aqueous media | Enzyme stability and cost, substrate scope |
| C-H Activation/Aminocarbonylation | Palladium Catalyst | High atom economy, readily available starting materials | Catalyst loading, regioselectivity, reaction conditions |
| Flow Chemistry Amidation | Solid-supported Coupling Reagents | Improved safety and scalability, precise process control | Initial setup cost, potential for clogging |
Exploration of Uncharted Reactivity and Mechanistic Pathways
The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing trifluoromethyl group and the amide functionality. While the core structure is relatively stable, there are numerous avenues for exploring its uncharted reactivity, particularly through modern catalytic methods.
Visible-light photoredox catalysis has emerged as a powerful tool for the late-stage functionalization of complex molecules under mild conditions. rsc.orgacs.orgresearchgate.net This approach could be employed to modify the aromatic ring or the piperidine scaffold of this compound, introducing new functional groups that could modulate its biological activity. acceledbio.com For example, a photocatalytic C-H arylation or alkylation of the piperidine ring could lead to a library of new derivatives for structure-activity relationship (SAR) studies. The generation of acyl radicals from benzoyl derivatives using photoredox catalysis also opens up possibilities for novel carbon-carbon bond-forming reactions. mdpi.combeilstein-journals.org
Furthermore, a deeper mechanistic understanding of the amide bond formation and cleavage is crucial for optimizing synthetic routes and understanding the compound's stability. numberanalytics.comresearchgate.netacs.orglibretexts.org Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and intermediates involved in both chemical and enzymatic transformations. researchgate.net Such studies could elucidate the precise role of catalysts and additives in promoting the reaction between 4-(trifluoromethyl)benzoic acid and piperidine, paving the way for the rational design of more efficient catalytic systems. researchgate.net
Advanced Computational Modeling and Machine Learning Applications in Compound Design
The design of new bioactive molecules is increasingly being driven by computational approaches. rsc.orgnih.gov For a molecule like this compound, which likely serves as a scaffold for more complex drug candidates, in silico methods can significantly accelerate the discovery process.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound analogs with their biological activity. rsc.org By systematically modifying the scaffold in silico and calculating various molecular descriptors, it is possible to identify key structural determinants for a desired biological effect. The trifluoromethyl group, for instance, is known to influence electrostatic interactions and solvation energy, which can be modeled computationally to predict binding affinity. acs.org
Machine learning algorithms are also becoming indispensable tools in drug design. These algorithms can be trained on large datasets of known bioactive molecules to recognize patterns that are not immediately obvious to human researchers. biorxiv.org For this compound, a machine learning model could be developed to predict the bioactivity of novel derivatives against a specific biological target. This would allow for the virtual screening of vast chemical spaces, prioritizing the synthesis of only the most promising candidates. Molecular dynamics simulations can further refine these predictions by providing insights into the dynamic behavior of the compound when bound to its target protein. nih.govosti.govnih.gov
Potential in Emerging Fields of Chemical Technology (e.g., flow chemistry applications, photocatalysis)
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages in terms of safety, efficiency, and scalability. nih.govamidetech.com The synthesis of this compound is well-suited for adaptation to a flow process. researchgate.netrsc.org The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to higher yields, improved purity, and reduced reaction times. acs.orgacs.org Furthermore, the use of packed-bed reactors with immobilized reagents or catalysts can simplify purification and enable catalyst recycling, further enhancing the sustainability of the process. nih.gov
The integration of photocatalysis with flow chemistry presents a particularly exciting frontier. unina.it Photochemical reactions can be difficult to scale up in batch due to the limited penetration of light. Flow reactors, with their high surface-area-to-volume ratio, are ideal for such transformations. A continuous-flow photocatalytic process could be developed for the late-stage functionalization of this compound, allowing for the efficient and controlled introduction of new chemical functionalities. rsc.orgacs.orgresearchgate.netacceledbio.com
Design of Next-Generation Chemical Probes and Tools for Mechanistic Academic Research
Beyond its potential as a scaffold for therapeutic agents, this compound can serve as a valuable starting point for the design of chemical probes to investigate biological processes. researchgate.netrsc.org Chemical probes are small molecules designed to selectively interact with a specific protein or biomolecule, allowing for the study of its function in a cellular context. rsc.org
Activity-based protein profiling (ABPP) is a powerful technique that utilizes chemical probes to assess the functional state of enzymes. nih.govresearchgate.netnih.gov A chemical probe based on the this compound scaffold could be designed by incorporating a reactive "warhead" and a reporter tag. researchgate.net The warhead would be designed to covalently bind to the active site of a target enzyme, while the reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) would enable detection and identification of the labeled protein. The trifluoromethyl ketone moiety, which can mimic the transition state of amide or ester hydrolysis, is a known pharmacophore for enzyme inhibitors and could be a key feature in the design of such probes. beilstein-journals.orgnih.gov
The benzoyl moiety itself can be photoreactive, a property that can be exploited in the design of photo-affinity probes. acs.org Upon irradiation with UV light, such probes can form a covalent bond with their binding partner, allowing for the identification of previously unknown molecular targets. The development of such tools derived from this compound could provide invaluable insights into complex biological pathways and aid in the validation of new drug targets. nih.govrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
